molecular formula C23H25N3O5S B12162441 Methyl 5-benzyl-2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Methyl 5-benzyl-2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B12162441
M. Wt: 455.5 g/mol
InChI Key: HIHFXRMYQXUVPK-UHFFFAOYSA-N
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Description

Methyl 5-benzyl-2-{[3-(1,3-dioxo-2-azaspiro[44]non-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring, a benzyl group, and a spirocyclic lactam structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-benzyl-2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzyl Group: Benzylation can be achieved through nucleophilic substitution reactions using benzyl halides.

    Spirocyclic Lactam Formation: The spirocyclic lactam structure is often formed through cyclization reactions involving amines and cyclic anhydrides.

    Final Coupling: The final step involves coupling the thiazole derivative with the spirocyclic lactam using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the spirocyclic lactam, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to form stable complexes with biological macromolecules makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals and advanced materials. Its unique properties might be leveraged in the development of new polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism by which Methyl 5-benzyl-2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The thiazole ring and spirocyclic lactam structure suggest potential interactions with enzymes and receptors, possibly inhibiting their activity or altering their function. The compound may also interfere with cellular pathways by binding to DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-benzyl-2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate: Similar in structure but with variations in the substituents on the thiazole ring or the spirocyclic lactam.

    Benzylthiazole derivatives: Compounds with similar thiazole and benzyl groups but lacking the spirocyclic lactam structure.

    Spirocyclic lactam derivatives: Compounds with similar spirocyclic lactam structures but different heterocyclic rings.

Uniqueness

The uniqueness of this compound lies in its combination of a thiazole ring, a benzyl group, and a spirocyclic lactam. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H25N3O5S

Molecular Weight

455.5 g/mol

IUPAC Name

methyl 5-benzyl-2-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)propanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C23H25N3O5S/c1-31-20(29)19-16(13-15-7-3-2-4-8-15)32-22(25-19)24-17(27)9-12-26-18(28)14-23(21(26)30)10-5-6-11-23/h2-4,7-8H,5-6,9-14H2,1H3,(H,24,25,27)

InChI Key

HIHFXRMYQXUVPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CCN2C(=O)CC3(C2=O)CCCC3)CC4=CC=CC=C4

Origin of Product

United States

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